molecular formula C19H22N2O5S B2941554 N-(3,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899994-46-8

N-(3,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B2941554
CAS RN: 899994-46-8
M. Wt: 390.45
InChI Key: ZFPHETALNXPCMR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as DTBZ, is a chemical compound that has been studied for its potential use in scientific research. DTBZ is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound N-(3,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is related to chemical structures that have been synthesized and analyzed in various research studies. For instance, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This synthesis pathway suggests the potential for creating diverse chemical structures, including those related to N-(3,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, for various applications in medicinal chemistry and material science (Browne, Skelton, & White, 1981).

Antineoplastic Properties

Research on similar compounds, such as Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl), has shown promising antineoplastic properties. These compounds undergo metabolic processes leading to novel pharmacological activities, such as accelerating bone marrow cell formation, which could have implications for cancer treatment and research on hematopoietic recovery (Zhang et al., 2011).

Antioxidant Activities

The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides reveal the potential of structurally similar compounds for antioxidant applications. These compounds have shown moderate to significant radical scavenging activity, indicating their potential use in developing treatments for oxidative stress-related diseases (Ahmad et al., 2012).

Biological Activity Studies

Studies on substituted benzamides against mosquitoes and non-target organisms have demonstrated the biological activity of benzamide derivatives. These findings suggest the potential of N-(3,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds in developing bioactive agents for pest control and possibly other biological applications (Schaefer, Miura, & Wilder, 1981).

Corrosion Inhibition

Benzothiazole derivatives, similar in structure to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies provide insights into the potential applications of such compounds in protecting metals from corrosion, which is critical in industrial and engineering contexts (Hu et al., 2016).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-10-7-15(13-18(17)26-2)20-19(22)14-5-8-16(9-6-14)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPHETALNXPCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

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